Methyl 2-(methylamino)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(methylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGABWCSZZWXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13515-93-0 (hydrochloride) | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60970053 | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-12-1 | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5473-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl 2 Methylamino Acetate and Its Derivatives
Esterification Approaches for Preparation
The synthesis of amino acid esters, such as Methyl 2-(methylamino)acetate, is commonly achieved through esterification of the corresponding amino acid. A prevalent method involves the reaction of the amino acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of 2-((4-hydroxyphenyl)amino)acetic acid with methanol (B129727) is carried out under reflux conditions with hydrochloric acid to yield the methyl ester hydrochloride salt. This acid-catalyzed nucleophilic acyl substitution involves the attack of methanol on the carbonyl carbon of the carboxylic acid.
Another approach to esterification involves the use of reagents like thionyl chloride in methanol. This method is often employed for the synthesis of α-amino acid methyl esters. Similarly, selective esterification of carboxylic acids can be achieved using N,N-dimethylformamide di-tert-butyl acetal, which is particularly useful when other functional groups that could react, such as hydroxyl groups, are present. nih.gov
Microwave-assisted esterification has also been explored as a more efficient method. For the synthesis of methyl acetate (B1210297) from acetic acid and methanol, microwave irradiation has been shown to be effective, with parameters such as microwave power, catalyst concentration, and reaction time influencing the yield. uctm.edu
| Esterification Method | Reactants | Catalyst/Reagent | Conditions | Product |
| Acid-Catalyzed Esterification | 2-((4-hydroxyphenyl)amino)acetic acid, Methanol | Hydrochloric Acid | Reflux (65-70°C) | Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride |
| Thionyl Chloride Method | Amino Acid, Methanol | Thionyl Chloride | - | α-Amino acid methyl ester |
| Selective Esterification | Carboxylic Acid with Hydroxyl group | N,N-dimethylformamide di-tert-butyl acetal | Heated in anhydrous toluene | tert-Butyl ester nih.gov |
| Microwave-Assisted Esterification | Acetic Acid, Methanol | Sulfuric Acid | Microwave (300-600W) | Methyl Acetate uctm.edu |
Multicomponent Reactions in the Synthesis of Derivatives
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like derivatives of this compound in a single step. The Ugi four-component condensation (Ugi 4CC) is a prominent example, providing access to diverse α-amino amide derivatives. thieme-connect.com This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. thieme-connect.commdpi.com
The Ugi reaction can be adapted to produce a wide array of derivatives. For instance, using a convertible isonitrile in an Ugi 4CC allows for the synthesis of N-acyloxazolidinones, which can be further reacted with nucleophiles to generate other derivatives like thiol esters. thieme-connect.com Variations of the Ugi reaction, such as the ammonia-Ugi reaction, enable the synthesis of α,α-disubstituted amino acid derivatives. rsc.org This particular protocol has been shown to proceed at room temperature with high yields using ammonium (B1175870) carboxylates in trifluoroethanol. rsc.org
Another application of MCRs is in the synthesis of pyrano[4,3-b]pyran derivatives. A one-pot, three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation yields these complex heterocyclic structures. arkat-usa.org The Petasis reaction, another type of MCR, couples an amine, an aldehyde, and a boronic acid to form substituted amines. nih.gov
| Multicomponent Reaction | Reactants | Key Features | Product Class |
| Ugi Four-Component Condensation | Amine, Carbonyl, Isocyanide, Carboxylic Acid | High convergence, diversity-oriented. thieme-connect.commdpi.com | α-Amino amide derivatives thieme-connect.com |
| Ammonia-Ugi Reaction | Ammonium carboxylate, Carbonyl, Isocyanide | Practical for ammonia (B1221849) use, high yields. rsc.org | α,α-Disubstituted amino acid derivatives rsc.org |
| Domino Cyclization | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Microwave-assisted, high efficiency. arkat-usa.org | Pyrano[4,3-b]pyran derivatives arkat-usa.org |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Forms substituted amines. nih.gov | Substituted amines nih.gov |
Derivatization from Amino Acid Precursors
Derivatives of this compound can be synthesized from various amino acid precursors. A common starting material is an amino acid ester hydrochloride, which offers stability and improved solubility in organic solvents. researchgate.netwikipedia.org
Utilizing Glycine (B1666218) Methyl Ester Hydrochloride
Glycine methyl ester hydrochloride is a versatile and shelf-stable precursor for synthesizing derivatives. wikipedia.org It can be prepared by reacting glycine with trimethylsilyl (B98337) chloride followed by methanol. wikipedia.org The free base, glycine methyl ester, can be generated from the hydrochloride salt by treatment with a base, although it is prone to polymerization upon storage. wikipedia.orgorgsyn.org
This precursor is used in various reactions. For instance, it can be N-arylated with compounds like 2-cyclohexen-1-one (B156087) in the presence of a palladium catalyst. researchgate.net It also serves as a reactant in the synthesis of Schiff bases. The reaction of glycine methyl ester hydrochloride with 2-hydroxy-1-naphthaldehyde (B42665) yields (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate. nih.gov Furthermore, it can be coupled with other molecules, such as in the reaction with 2-((4-hydroxyphenyl)amino)acetic acid using DCC to form methyl 2-[(2-((4-hydroxyphenyl)amino)acetyl)amino]acetate.
Catalytic Synthesis Routes and Optimization
Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering efficient and selective pathways. Both heterogeneous and homogeneous catalysts are employed, with a growing interest in environmentally friendly options like ionic liquids.
Heterogeneous Catalysis
Heterogeneous catalysts are widely used for N-alkylation of amines with alcohols, an environmentally friendly alternative to traditional methods. acs.org These catalysts, such as nickel supported on alumina (B75360) (Ni/Al₂O₃), can effectively catalyze the conversion of primary amines to secondary amines. acs.org The reaction often proceeds through a "borrowing-hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to a carbonyl compound, which then reacts with the amine. acs.org
Other heterogeneous systems include titanium hydroxide (B78521), which shows high selectivity for the N-alkylation of amines with alcohols, and palladium-based catalysts. acs.orgrsc.org A silica-supported palladium–NiXantphos complex has been reported as a high turnover catalyst for the N-alkylation of amines using alcohols under neat conditions. rsc.org Bimetallic catalysts, such as Pt-Sn/γ-Al₂O₃, have also been shown to be effective for this transformation. cjcatal.com
| Catalyst System | Reaction Type | Substrates | Key Features |
| Ni/θ-Al₂O₃ | N-alkylation | Amines, Alcohols | Reusable, additive-free conditions. acs.org |
| Titanium Hydroxide | N-alkylation | Amines, Alcohols | High selectivity to secondary amines. acs.org |
| Pd/NiXantphos on Silica (B1680970) | N-alkylation | Amines, Alcohols | High turnover number, recyclable. rsc.org |
| Pt-Sn/γ-Al₂O₃ | N-alkylation | Primary/Secondary Amines, Alcohols | Absence of external hydrogen source. cjcatal.com |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) are gaining attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure and tunable solubility. mdpi.com Amino acid-based ionic liquids are particularly interesting as they are derived from renewable resources and are often biocompatible. mdpi.com
ILs can be used as solvents to enhance the solubility of reactants, as seen in the synthesis of nucleoside analogs. nih.gov They have also been employed as catalysts. For example, L-proline nitrate, a Brønsted acidic ionic liquid, has been used to catalyze the synthesis of 1,2,4-triazolidine-3-thiones in an aqueous medium. researchgate.net Furthermore, amino acid ionic liquids have been utilized as recyclable reactants in the carbonyl sulfide-mediated synthesis of peptides, where the coupling reactions occur rapidly at room temperature without the need for a base or solvent. chemrxiv.org
Base-Promoted Reactions
Base-promoted reactions are a cornerstone in the synthesis of nitrogen-containing compounds, including derivatives of this compound. These reactions often involve the deprotonation of a suitable precursor, followed by nucleophilic attack or condensation. For instance, the synthesis of various heterocyclic compounds can be achieved through base-promoted reactions. sciensage.info In the synthesis of pyran derivatives, various organic and inorganic bases have been tested, with piperidine (B6355638) found to be highly effective when used in ethanol (B145695). sciensage.info
Another example involves the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to yield spiro-oxazolidinones. psu.edu The efficiency of these reactions can be influenced by the ring size of the lactam. psu.edu Similarly, the reaction of N-benzyl-2-bromo-2-methylpropanamide with N-methylaniline in the presence of sodium hydride affords an oxazolidinone derivative. psu.edu
Advanced Synthetic Strategies and Novel Pathways
Azide (B81097) Coupling Methods for Derivative Synthesis
Azide coupling methods are a powerful tool for the synthesis of complex nitrogen-containing molecules. These methods often involve the reaction of an azide derivative with a suitable coupling partner. For example, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate and dipeptide derivatives have been synthesized using azide coupling methods. researchgate.netjst.go.jp This involves reacting a hydrazide with sodium nitrite (B80452) in an acidic solution to form an azide, which is then coupled with an amino acid ester. jst.go.jp However, this method can sometimes result in poor yields due to the decomposition of the azide intermediate. researchgate.net
The synthesis of azido (B1232118) derivatives can also be achieved through nucleophilic substitution. For example, 4,5-dibromopyridazinones react with sodium azide in acetone (B3395972) to afford the corresponding diazido derivatives. ajol.info Methyl azidoacetate itself can be prepared by reacting methyl bromoacetate (B1195939) with sodium azide in a mixture of methanol and water. orgsyn.org
Dicyclohexylcarbodiimide (DCC) Coupling Methods
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in peptide synthesis and for the formation of amide and ester bonds. peptide.combachem.com It facilitates the reaction between a carboxylic acid and an amine or alcohol. In the synthesis of derivatives of this compound, DCC is employed to couple carboxylic acid precursors with amino acid esters. researchgate.netjst.go.jp The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at low temperatures and often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. jst.go.jppeptide.compharm.or.jp
For instance, a series of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized by coupling the corresponding carboxylic acid with various amino acid esters using DCC in the presence of HOBt. researchgate.netjst.go.jp While effective, a notable drawback of DCC is the formation of dicyclohexylurea as a byproduct, which is often insoluble and requires removal by filtration. peptide.com
Cyclotetramerization Reactions in Metallophthalocyanine Synthesis
Cyclotetramerization is a key reaction in the synthesis of phthalocyanines, large macrocyclic compounds with important applications. This process involves the reaction of four phthalonitrile (B49051) derivatives, often in the presence of a metal salt, to form the metallophthalocyanine complex. researchgate.nettubitak.gov.tr Derivatives of this compound can be incorporated into these structures by using appropriately substituted phthalonitriles.
For example, novel phthalocyanines have been synthesized by the cyclotetramerization of phthalonitrile derivatives carrying specific substituents. researchgate.networldscientific.com The reaction conditions, such as the solvent and the presence of a metal template (e.g., CoCl₂, Zn(OAc)₂), are crucial for the successful formation of the desired metal-containing or metal-free phthalocyanine. researchgate.net Microwave irradiation has been shown to significantly improve the efficiency of metal template-assisted cyclotetramerization reactions, reducing reaction times. worldscientific.com
Reaction Conditions and Yield Optimization in Synthetic Procedures
The success of any synthetic procedure hinges on the careful optimization of reaction conditions to maximize yield and purity.
Influence of Solvents and Bases
The choice of solvent and base is a critical factor that can significantly impact the outcome of a reaction. Solvents can influence the solubility of reactants, the rate of reaction, and even the reaction pathway. researchgate.net For example, in the synthesis of pyran derivatives, a screening of various solvents and bases revealed that using piperidine as the base in ethanol as the solvent provided the highest yield. sciensage.info The use of ethanol is also advantageous due to its relatively low cost and environmentally friendly nature. sciensage.info
In some base-promoted reactions, the combination of a tertiary amine and a specific solvent can be crucial for minimizing side reactions. researchgate.net For instance, in mixed anhydride (B1165640) peptide synthesis, the N-methylpiperidine/dichloromethane combination is effective at reducing urethane (B1682113) formation. researchgate.net The effect of solvents on the efficiency of resolution of racemic mixtures has also been studied, with different solvent combinations leading to varying yields and purity of the desired enantiomer. google.com
Below is a table summarizing the optimization of reaction conditions for the synthesis of a pyran derivative, highlighting the impact of different bases and solvents on the reaction yield. sciensage.info
| Entry | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | -- | EtOH | 30 | -- |
| 2 | K₂CO₃ (1.2) | EtOH | 20 | 42 |
| 3 | Na₂CO₃ (1.2) | EtOH | 22 | 35 |
| 4 | Cs₂CO₃ (1.2) | EtOH | 18 | 48 |
| 5 | Et₃N (1.2) | EtOH | 15 | 65 |
| 6 | DIPEA (1.2) | EtOH | 14 | 60 |
| 7 | DBU (1.2) | EtOH | 12 | 70 |
| 8 | Piperidine (1.2) | H₂O | 10 | 55 |
| 9 | Piperidine (1.2) | CH₃CN | 8 | 75 |
| 10 | Piperidine (1.2) | DMF | 6 | 80 |
| 11 | Piperidine (1.2) | EtOH | 4 | 91 |
| 12 | Piperidine (1.2) | Dioxane | 12 | 68 |
Table 1. Optimization of reaction conditions for the synthesis of a pyran derivative. sciensage.info
Temperature and pH Effects
The synthesis of this compound, also known as sarcosine (B1681465) methyl ester, is influenced by both temperature and pH, which are critical parameters for optimizing reaction yield and purity. The formation of this compound typically involves esterification of sarcosine (N-methylglycine) with methanol or the N-methylation of glycine methyl ester. Both processes are sensitive to thermal conditions and the acidity or basicity of the reaction medium.
Temperature Effects: Reaction temperature plays a crucial role in the rate of esterification and potential side reactions. For instance, the esterification of related amino acids is often performed under reflux conditions, with temperatures ranging from 60 to 80°C to drive the reaction to completion. In some resolution processes for similar compounds, a specific temperature profile is essential; for example, crystallization may be initiated at 20°C, followed by an increase to around 30°C for an extended period to ensure proper diastereomeric salt formation. google.com Lower temperatures, such as 0-15°C, may be employed in specific steps like salt formation to control the crystallization process. One study on a related synthesis highlighted a temperature of 20°C for 30 minutes, which was then raised to and maintained at 28-32°C for 20 hours. google.com For enzymatic esterification processes, which can also be used, temperatures are typically lower, for instance around 40°C, to maintain the enzyme's catalytic activity. researchgate.net
pH Effects: The pH of the reaction medium is a critical factor, particularly in reactions involving amino groups. In the synthesis of related compounds, pH control is essential for processes like methylation. nih.gov Acidic conditions are generally required to catalyze the esterification of the carboxylic acid group. smolecule.com For example, the use of hydrochloric acid or sulfuric acid not only acts as a catalyst but also maintains a low pH to favor the ester product. smolecule.com Conversely, in steps involving the amino group, such as N-methylation, basic conditions may be necessary to deprotonate the amine, making it a more effective nucleophile. In some syntheses, a base like triethylamine (B128534) is used to neutralize HCl byproducts generated during the reaction. The pH can also be a determining factor in the final product form; for instance, treatment with hydrochloric acid is used to convert the final ester into its more stable hydrochloride salt. smolecule.com
Table 1: Influence of Temperature and pH on Synthesis
| Parameter | Effect on Synthesis | Typical Range/Condition | Source |
|---|---|---|---|
| Temperature | Affects reaction rate and equilibrium. Higher temperatures drive esterification but can increase side reactions. | 20°C to 80°C | google.com |
| Controls crystallization and diastereomeric salt formation in chiral resolutions. | 0°C to 32°C | google.com | |
| Optimal for enzymatic catalysis without denaturing the enzyme. | ~40°C | researchgate.net | |
| pH | Acidic conditions catalyze esterification. | Acid catalyst (e.g., H₂SO₄, HCl) | smolecule.com |
| Basic conditions can be used for N-methylation steps. | Base (e.g., triethylamine) | ||
| Determines the final salt form of the product (e.g., hydrochloride). | Treatment with HCl | smolecule.com |
Catalyst Type and Concentration
Catalyst Types: Common synthetic routes involve the esterification of sarcosine or the N-methylation of glycine methyl ester, each benefiting from specific types of catalysts.
Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used for the direct esterification of sarcosine with methanol. smolecule.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Sulfuric acid is often considered effective due to its high acid site density and its ability to prevent certain side reactions. uctm.edu
Homogeneous Catalysts: Besides mineral acids, other homogeneous catalysts can be used. In some complex syntheses of related molecules, transition metal catalysts such as palladium (Pd) on carbon (Pd/C) or copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) are utilized for specific coupling or reduction steps. chemscene.comacs.org
Heterogeneous Catalysts: Solid acid catalysts or heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture. While less common for this specific synthesis, they are a point of interest in green chemistry applications.
Enzyme Catalysts: Lipases can be used as biocatalysts for esterification under milder conditions, which can be advantageous for sensitive substrates. researchgate.net
Catalyst Concentration: The concentration of the catalyst must be carefully optimized. An adequate concentration increases the reaction rate; however, an excessive amount can lead to undesirable side reactions, such as dehydration or degradation of the product, and complicates the purification process. In the production of methyl acetate, it has been shown that catalyst concentration significantly affects the reaction rate constants. uctm.edu For the synthesis of related methyl esters, the catalyst concentration is typically in the range of 0.45–1.5 g per 100 mL of oil, adjusted to neutralize any free fatty acids in the starting material in addition to the amount needed for catalysis. conicet.gov.ar In one optimized process for methyl acetate production, a catalyst concentration of 4.08% was found to be optimal. uctm.edu
Table 2: Catalyst Types and Their Roles in Synthesis
| Catalyst Type | Example(s) | Role in Synthesis | Source |
|---|---|---|---|
| Strong Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Catalyzes the esterification of the carboxylic acid group. | smolecule.comuctm.edu |
| Transition Metal | Palladium on Carbon (Pd/C), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Used in specific coupling or reduction reactions for derivatives. | chemscene.comacs.org |
| Enzyme | Lipase | Biocatalyst for esterification under mild conditions. | researchgate.net |
Impurity Profiling and Formation Mechanisms in Synthesis
Impurity profiling is essential for ensuring the quality and safety of synthesized chemical compounds. In the synthesis of this compound, impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials like sarcosine, byproducts from side reactions, and products of transesterification. sigmaaldrich.com For instance, commercial sarcosine methyl ester hydrochloride may contain up to 3% of unreacted sarcosine hydrochloride. sigmaaldrich.com
In the broader context of methyl ester synthesis, particularly from transesterification processes, common impurities include residual catalysts, water, alcohol, and unreacted glycerides (mono-, di-, and triglycerides). conicet.gov.arugm.ac.id The presence of these impurities can necessitate extensive purification steps. google.com
Transesterification Phenomena
A significant source of impurity formation in the synthesis of methyl esters, including this compound, is the phenomenon of transesterification, especially when other alcohols are present as solvents or contaminants. Transesterification is a chemical reaction that exchanges the alkoxy group of an ester with that of an alcohol.
The reaction is typically catalyzed by the presence of an acid or a base. If, for example, the synthesis or purification process involves the use of ethanol, the methyl ester can react with ethanol to form the corresponding ethyl ester, in this case, ethyl 2-(methylamino)acetate. This creates a new impurity that may be difficult to separate from the desired methyl ester product due to their similar chemical properties.
This susceptibility to transesterification means that the impurity profile can be highly dependent on the specific reaction conditions and solvents used. For example, in studies of related compounds, the use of an ethanol-based solvent led to the formation of ethyl ester impurities from their methyl ester precursors. The presence of these transesterified products complicates the analysis and may require specific methods to identify and quantify. The reverse reaction, where an ethyl ester might be converted to a methyl ester in the presence of methanol, can also occur. mdpi.com
Table 3: Common Impurities and Their Formation Mechanisms
| Impurity | Potential Formation Mechanism | Source |
|---|---|---|
| Sarcosine | Incomplete esterification of the starting material. | sigmaaldrich.com |
| Ethyl 2-(methylamino)acetate | Transesterification of the methyl ester product with ethanol (if present as a solvent or impurity). | mdpi.com |
| Di- and Triglycerides | Incomplete transesterification if starting from a fat or oil source. | ugm.ac.id |
| Glycerol/Free Fatty Acids | Byproducts of transesterification from oil-based feedstocks. | mdpi.com |
Reaction Mechanisms and Chemical Transformations
Nucleophilic Reactivity of the Methylamino Group
The presence of the methylamino group confers significant nucleophilic character to Methyl 2-(methylamino)acetate. This reactivity is fundamental to its role in various synthetic applications, particularly in the formation of new carbon-nitrogen bonds.
The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a potent nucleophile. This inherent nucleophilicity allows the compound to readily participate in nucleophilic substitution and addition reactions. For instance, the amino group can act as a nucleophile, attacking electrophilic centers to form a diverse array of derivatives. evitachem.com The reactivity of the methylamino group is influenced by the electronic environment and steric factors of the reacting partners.
Kinetic studies on related compounds have shown that the nucleophilic character of the methylamino group is pH-dependent. Under basic or neutral conditions (pH 7–9), the amine exists in its free, unprotonated form, maximizing its nucleophilicity. Conversely, under acidic conditions (pH < 4), the amine group becomes protonated, forming a methylammonium (B1206745) salt. This protonation effectively sequesters the lone pair of electrons on the nitrogen, significantly diminishing its nucleophilic reactivity.
The methylamino group's nucleophilicity is a key feature in reactions such as:
Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new alkyl groups on the nitrogen atom.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated) to form amides. This is a fundamental transformation in peptide synthesis and the creation of various amide-containing molecules.
Mannich-type reactions: Condensation with an aldehyde and another compound containing an active hydrogen.
The nucleophilic strength of the methylamino group in this compound is notably higher than that of aryl-substituted analogs, such as those containing 4-methoxyphenyl (B3050149) or bromophenyl groups. This enhanced reactivity makes it a preferred reagent in amidation or alkylation reactions where stronger nucleophilicity is required for efficient bond formation.
Ester Moiety Reactivity: Reduction and Hydrolysis Pathways
The ester functional group in this compound provides an electrophilic site susceptible to attack by nucleophiles, leading to characteristic reactions such as reduction and hydrolysis. These transformations are crucial for converting the ester into other functional groups like alcohols or carboxylic acids.
Reduction Pathways:
The ester moiety can be readily reduced to a primary alcohol, yielding 2-(methylamino)ethanol. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a common and highly effective reagent for the reduction of esters to alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxy (B1213986) group and a second hydride addition to the resulting aldehyde intermediate.
Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used for ester reduction, often requiring harsher conditions or the use of activating agents.
The choice of reducing agent can be critical for achieving selectivity in molecules with multiple reducible functional groups. For instance, in the presence of other sensitive groups, milder reducing agents or specific reaction conditions might be employed.
| Reducing Agent | Typical Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(methylamino)ethanol | , |
| Sodium Borohydride (NaBH₄) | 2-(methylamino)ethanol | , |
Hydrolysis Pathways:
The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, sarcosine (B1681465) (N-methylglycine), and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release methanol and the protonated carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The resulting tetrahedral intermediate expels the methoxide (B1231860) ion, forming the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. Basic hydrolysis is generally irreversible as the final deprotonation step drives the reaction to completion. For some related N-protected amino acid esters, an SN2-type saponification using lithium iodide has been shown to be effective in cleaving the ester while avoiding racemization that can occur with lithium hydroxide hydrolysis. acs.org
The rate of hydrolysis can be influenced by the presence of other functional groups within the molecule. For example, studies on the hydrolysis of EDTA have shown that the presence of a tertiary amine can increase the rate of hydrolysis. cdnsciencepub.com
Oxidation Reactions
The methylamino group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. These reactions include oxidative cyclization, dimerization, and conversion of the N-methyl group to an N-formyl group.
Oxidative Cyclization Studies
While the core structure of this compound itself is not predisposed to simple intramolecular cyclization, studies on analogous secondary aromatic amines have provided insights into potential oxidative cyclization pathways. For instance, the oxidation of certain phenolic compounds with manganese(III) acetate (B1210297) has been shown to yield cyclic ethers. sci-hub.se This has led to investigations into whether similar reactions with analogous amines could produce cyclic amines. sci-hub.se However, in the case of 2-(methylamino)benzophenone, oxidation with manganese(III) acetate did not result in the expected intramolecular oxidative cyclization. sci-hub.seoup.com Instead, other oxidative transformations were observed. sci-hub.seoup.com
In different systems, oxidative cyclization is a viable pathway. For example, thioamides have been converted to benzothiazoles through oxidative cyclization using reagents like potassium ferricyanate or zirconium dioxide in an alkaline solution. asianpubs.org Furthermore, Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates has been successfully used to synthesize tetrahydroquinolinedicarboxylates, which can then be converted to quinolines. clockss.org
Dimerization and N-Methyl to N-Formyl Conversion
Research on the oxidation of secondary aromatic amines with manganese(III) acetate has revealed that dimerization and the conversion of the N-methyl group to an N-formyl group are significant reaction pathways. sci-hub.seoup.com In the oxidation of 2-(methylamino)benzophenone, the ratio of oxidant to substrate was found to be a critical factor in determining the product distribution. sci-hub.se
Dimerization: At lower oxidant-to-substrate ratios, dimeric compounds were the major products. sci-hub.se
N-Methyl to N-Formyl Conversion: At higher oxidant-to-substrate ratios, the conversion of the N-methyl group to an N-formyl group was the predominant reaction, leading to the formation of formamides. sci-hub.se This transformation can be a useful synthetic method for converting N-methyl compounds into their corresponding N-formyl derivatives. sci-hub.se
The proposed mechanism for the formation of the formamide (B127407) involves the further oxidation of an intermediate species. sci-hub.se The conversion of N-methyl to N-formyl groups has also been observed in other reaction systems, such as the phenylsilane-assisted deoxygenative dual CO2 conversions of tryptamines. rsc.org
| Oxidant/Substrate Ratio | Predominant Reaction | Product Type | Reference |
| Low | Dimerization | Dimeric compounds | sci-hub.se |
| High | Conversion of N-methyl to N-formyl group | Formamides | sci-hub.se |
Catechol Oxidation Catalysis
This compound has been studied in the context of catechol oxidation, a reaction of significant interest due to its relevance to biological processes and synthetic applications. In these studies, the compound, often in its deprotonated form as sarcosine methyl ester, acts as a nucleophile that reacts with o-benzoquinones generated in situ from the oxidation of catechols. helsinki.fi
The oxidation of catechols to o-benzoquinones can be achieved using various oxidants, such as sodium periodate (B1199274) (NaIO₄) or catalytically with systems like copper hydroxide on manganese oxide molecular sieves. helsinki.fi The resulting highly electrophilic o-benzoquinones readily react with nucleophiles.
When sarcosine methyl ester (the free amine form of this compound hydrochloride) was reacted with an o-benzoquinone solution, an immediate color change to deep purple was observed, indicating a reaction. helsinki.fi However, the initial adducts can be unstable and may undergo further reactions, including polymerization. helsinki.fi The initially formed catecholamine adduct can be oxidized back to an amino-benzoquinone, which can then react with other amine nucleophiles, leading to the formation of dimers and larger oligomers. helsinki.fi
Nucleophilic Substitution Reactions
The versatility of this compound in chemical synthesis is further highlighted by its participation in nucleophilic substitution reactions. These reactions can involve either the nucleophilic methylamino group or the electrophilic ester moiety.
The methylamino group can act as a nucleophile, displacing leaving groups in various substrates. evitachem.com For instance, it can react with alkyl halides or tosylates to form tertiary amines. This reactivity is fundamental to building more complex molecular scaffolds.
Conversely, the ester group can undergo nucleophilic substitution, where the methoxy group is replaced by another nucleophile. This can lead to the formation of different esters (transesterification) or amides. For example, reaction with other alcohols in the presence of an acid or base catalyst can yield different esters, while reaction with primary or secondary amines can produce the corresponding amides.
In a related context, the synthesis of 4-allyl-6-(hydroxymethyl)-2-methoxy phenol (B47542) involves a nucleophilic substitution reaction where a quaternary ammonium (B1175870) salt is displaced by a hydroxide ion. usu.ac.id This demonstrates the general principle of using nucleophilic substitution to introduce new functional groups.
| Reacting Moiety | Nucleophile/Electrophile | Reaction Type | Potential Product(s) | References |
| Methylamino Group | Nucleophile | Nucleophilic Substitution | Tertiary amines, Amides | , evitachem.com |
| Ester Moiety | Electrophile | Nucleophilic Acyl Substitution | Other esters (transesterification), Amides (aminolysis) | , |
Radical Reactions and Atmospheric Degradation Pathways
The atmospheric fate of volatile organic compounds like this compound is primarily dictated by their reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). unimelb.edu.auosti.govacs.org The degradation process is typically initiated by the abstraction of a hydrogen atom or through bond-breaking processes upon absorption of solar radiation.
The reaction of this compound with hydroxyl radicals is expected to proceed via hydrogen abstraction from one of three distinct sites on the molecule: the N-methyl group (–N-CH₃), the α-carbon of the acetate backbone (–NH-CH₂–C(O)–), or the ester methyl group (–O-CH₃). osti.govacs.org
Theoretical studies on analogous molecules provide insight into the relative reactivity of these sites. For simple esters like methyl acetate, H-atom abstraction by •OH radicals can occur from both methyl groups. osti.govresearchgate.net The reaction involving the ester methyl group (O-CH₃) is generally favored due to a slightly lower energy barrier compared to abstraction from the acetyl methyl group. osti.govresearchgate.net
In the context of amines and their derivatives, the C-H bonds on the α-carbon (adjacent to the nitrogen atom) are significantly weakened. acs.org This is due to the stabilization of the resulting α-aminoalkyl radical through hyperconjugation with the nitrogen lone pair. acs.org Consequently, for this compound, H-abstraction from the α-carbon is a highly competitive pathway. The reaction of α-aminoalkyl radicals with molecular oxygen (O₂) is often extremely rapid, proceeding at or near the collision limit, which drives the oxidation process forward. acs.org
Therefore, the atmospheric degradation initiated by •OH will likely involve a combination of these pathways, leading to the formation of three primary radical intermediates. The relative importance of each pathway is temperature-dependent, but all three sites are considered reactive. osti.govcopernicus.org
Table 1: Potential H-Atom Abstraction Sites in this compound by •OH Radical
| Abstraction Site | Molecular Group | Resulting Radical Intermediate |
| N-Methyl | -N(H)-C H₃ | Methyl 2-((rad)-methylamino)acetate |
| α-Carbon | -NH-C H₂-C(O)- | Methyl 2-(methylamino)acetat-2-yl |
| O-Methyl | -O-C H₃ | (Methylamino)acetyl (rad)-methoxide |
Beyond radical-initiated abstraction, the cleavage of carbon-oxygen bonds via photodissociation can be a significant degradation pathway for esters in the atmosphere. nih.govnih.gov Ultraviolet (UV) radiation can excite the molecule to a higher electronic state, leading to the dissociation of its weakest bonds. acs.org For this compound, two primary C-O bonds are susceptible to cleavage: the acyl-oxygen bond (C(O)–OCH₃) and the methyl-oxygen bond (O–CH₃) of the ester group.
Studies on analogous compounds show that upon excitation or electron transfer, C-O bond scission can occur rapidly. researchgate.net For instance, the one-electron reduction of certain ester derivatives is known to initiate cleavage of the acyl-oxygen bond, releasing a carboxylate anion. researchgate.net Similarly, UV photolysis of cations of related amide compounds like N,N-dimethylformamide results in the selective and efficient cleavage of the N-CO bond. acs.org Infrared multiphoton dissociation (IRMPD) experiments also show that stepwise energy absorption leads to the fragmentation of the most labile bonds. nih.gov In the case of amino acids, UV irradiation can lead to the cleavage of the α-carbonyl C-C bond, demonstrating the susceptibility of the carboxyl functional group to photochemical degradation. nih.gov These findings suggest that direct photolysis in the upper atmosphere could contribute to the breakdown of this compound through the cleavage of its ester C-O linkages.
H-Atom Abstraction Mechanisms
Alkylation Reactions in Methyl Ester Formation
The synthesis of this compound typically involves the esterification of its parent amino acid, sarcosine (N-methylglycine). Modern synthetic methods often employ green reagents to minimize environmental impact.
Dimethyl carbonate (DMC) is recognized as an environmentally benign methylating agent, serving as a non-toxic alternative to hazardous reagents like dimethyl sulfate (B86663) or methyl halides. up.pt The esterification of a carboxylic acid such as sarcosine using DMC is typically promoted by a base. psu.edu
The reaction mechanism is understood to proceed through a direct methyl transfer from DMC to the carboxylate substrate. This process is classified as a bimolecular substitution at the alkyl carbon, or a BAl2 mechanism. iupac.org The key steps are:
Deprotonation: A base (e.g., potassium carbonate) deprotonates the carboxylic acid group of sarcosine, forming the corresponding carboxylate anion.
Nucleophilic Attack: The sarcosine carboxylate anion, acting as a soft nucleophile, attacks the electrophilic methyl group (the softer electrophilic site) of the DMC molecule in an Sₙ2-type reaction.
This method is highly selective for the carboxylic acid group, even in the presence of other potentially reactive functional groups. up.pt The choice of base catalyst can be critical; while common bases like K₂CO₃ are effective, stronger, non-nucleophilic organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been used to facilitate the reaction. nih.gov
Stereoselective Reactions and Chiral Synthesis
While this compound is an achiral molecule, it serves as a valuable prochiral building block in asymmetric synthesis for the preparation of enantiomerically enriched N-methyl-α-amino acids. acs.org A prominent strategy involves converting the substrate into a chiral derivative, performing a diastereoselective reaction, and then cleaving the chiral auxiliary. researchgate.net
A well-established method utilizes pseudoephedrine as a practical chiral auxiliary. acs.orgresearchgate.net
Amide Formation: this compound is first reacted with pseudoephedrine to form the corresponding pseudoephedrine sarcosinamide. acs.org
Chiral Enolate Formation: The resulting chiral amide is treated with a strong base, such as a lithium amide, to deprotonate the α-carbon, generating a conformationally rigid chiral lithium enolate. researchgate.netlibretexts.org
Diastereoselective Alkylation: This chiral enolate then reacts with various alkyl halides. The steric hindrance imposed by the chiral auxiliary directs the incoming alkyl group to one face of the enolate, resulting in the formation of the alkylated product with high diastereoselectivity. acs.orgresearchgate.net The reaction is an Sₙ2-type alkylation of the enolate. libretexts.org
Hydrolysis: The chiral auxiliary is subsequently removed by hydrolysis (e.g., by heating in water), which releases the desired α-substituted N-methyl-α-amino acid with high enantiomeric purity and little to no racemization. acs.org
This methodology provides a highly practical route to a wide range of non-proteinogenic N-methyl-α-amino acids. acs.org The efficiency and stereoselectivity of the alkylation step have been demonstrated for a variety of alkyl halides. acs.orgresearchgate.net
Table 2: Diastereoselective Alkylation of Pseudoephedrine Sarcosinamide
| Alkylating Agent (R-X) | Product (R-group) | Yield (%) | Diastereomeric Ratio |
| Iodomethane | Methyl | 91 | 97:3 |
| Benzyl Bromide | Benzyl | 94 | >99:1 |
| Allyl Iodide | Allyl | 95 | 98:2 |
| Isopropyl Iodide | Isopropyl | 75 | 98:2 |
Data sourced from studies on the alkylation of the lithium enolate of pseudoephedrine sarcosinamide. acs.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is used to determine the connectivity of atoms and can help in elucidating the 3D structure of molecules.
1H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of the hydrogen atoms. In the case of Methyl 2-(methylamino)acetate, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule.
The methyl group attached to the nitrogen atom (N-CH₃) typically appears as a singlet. The methylene (B1212753) protons (N-CH₂-C=O) adjacent to the nitrogen and the carbonyl group also produce a singlet. The methyl ester protons (O-CH₃) give rise to another singlet. The chemical shifts (δ) for these protons are influenced by their local electronic environment. For instance, the protons of the methyl ester are deshielded due to the electronegativity of the adjacent oxygen atom, causing them to resonate at a lower field compared to the N-methyl protons. The broadness of the N-H proton signal can vary and is often exchanged with deuterium (B1214612) when D₂O is used as a solvent. researchgate.net
Fictional representation of ¹H NMR data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.73 | s | 3H | O-CH₃ |
| 3.45 | s | 2H | N-CH₂ |
| 2.45 | s | 3H | N-CH₃ |
| 1.80 | br s | 1H | NH |
13C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. In the ¹³C NMR spectrum of this compound, distinct peaks are observed for the carbonyl carbon of the ester group, the methylene carbon, the N-methyl carbon, and the O-methyl carbon.
The carbonyl carbon (C=O) is highly deshielded and appears at the lowest field, typically in the range of 170-175 ppm. The methylene carbon (N-CH₂-C=O) resonates at a chemical shift influenced by the adjacent nitrogen and carbonyl groups. The N-methyl carbon (N-CH₃) and the O-methyl carbon (O-CH₃) of the ester group appear at higher fields.
Fictional representation of ¹³C NMR data for this compound.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.5 | C=O (ester) |
| 52.0 | O-CH₃ |
| 50.5 | N-CH₂ |
| 35.5 | N-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its functional groups. derpharmachemica.com A strong absorption band is typically observed for the C=O stretching vibration of the ester group in the region of 1735-1750 cm⁻¹. The N-H stretching vibration of the secondary amine usually appears as a moderate band in the range of 3300-3500 cm⁻¹. The C-N stretching vibration can be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net
Fictional representation of FTIR data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Medium | N-H Stretch |
| 2950, 2845 | Medium | C-H Stretch (Aliphatic) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1280 | Strong | C-O Stretch (Ester) |
| 1180 | Medium | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance. The absorption of this radiation causes electronic transitions within the molecule. For a molecule like this compound, which contains a carbonyl group, a weak n→π* transition is expected. However, since the compound lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis region, it is not expected to have a strong absorption spectrum. The primary absorption would likely be in the shorter wavelength UV region. The UV-Vis spectra of related compounds are often dominated by intense bands corresponding to π–π* transitions when aromatic systems are present. tubitak.gov.tr
Fictional representation of UV-Vis data for this compound in a common solvent like ethanol (B145695).
| λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| 215 | Low | n→σ* |
| 275 | Very Low | n→π* (C=O) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. semanticscholar.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can also be observed, providing structural information. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the C-C bond adjacent to the nitrogen atom.
Electrospray Ionization (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly useful for producing ions from macromolecules because it overcomes the propensity of these molecules to fragment when ionized. High-Resolution Mass Spectrometry with ESI (ESI-HRMS) allows for the accurate determination of the molecular formula. researchgate.net For this compound, ESI-HRMS would typically show the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the confident assignment of the elemental composition. rsc.org
Fictional representation of HRMS data for this compound.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₄H₉NO₂ + H]⁺ | 104.0706 | 104.0708 |
Multistage Mass Spectrometry (ESI-MSn)fishersci.nl
Multistage Mass Spectrometry (MSn) using Electrospray Ionization (ESI) is a powerful technique for the structural elucidation of molecules like this compound. ru.nl ESI is a soft ionization method that typically generates protonated molecular ions, [M+H]+, allowing for the determination of the molecular weight. In the case of its hydrochloride salt, the compound has a molecular weight of 139.58 g/mol . sigmaaldrich.comnih.gov
The subsequent stages of mass analysis (MSn) involve selecting a specific ion and subjecting it to collision-induced dissociation to generate fragment ions. This process can be repeated multiple times to build a detailed fragmentation pathway. While specific ESI-MSn fragmentation studies for this compound are not extensively detailed in the surveyed literature, the technique is widely applied to amino acid esters. uniroma1.it The fragmentation patterns, which would involve characteristic losses such as the methoxy group (-OCH3) or parts of the amino acid backbone, provide an unambiguous fingerprint for confirming the compound's structure. uniroma1.it This detailed structural information is crucial for distinguishing it from isomers and other related compounds.
Gas Chromatography-Mass Spectrometry (GC/MS)fishersci.nl
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and their simple esters, a derivatization step is typically required to increase their volatility for GC analysis. nih.gov A common derivatization method is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The analysis of the parent compound, sarcosine (B1681465), by GC-MS/MS often involves silylation, with an optimal reaction time of 1.5 hours at 100°C to yield suitable derivatives for analysis. nih.gov
Once derivatized, the compound is separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. For trimethylsilyl (B98337) (TMS) derivatized sarcosine, characteristic ions are observed that help in its identification. nih.gov A predicted GC-MS spectrum for sarcosine with one TMS group shows distinct peaks that are crucial for its identification.
Table 1: Predicted GC-MS Fragmentation for TMS-Derivatized Sarcosine
| m/z (mass-to-charge ratio) | Relative Intensity (%) |
|---|---|
| 42 | 16.5 |
| 43 | 14.1 |
| 44 | 100.0 |
| 45 | 16.5 |
| 58 | 1.8 |
| 73 | 25.9 |
| 74 | 2.9 |
| 86 | 1.2 |
| 116 | 2.4 |
| 161 (Molecular Ion) | 1.2 |
This is a predicted spectrum and should be used as a guide. Further experimental evidence is required for confirmed identification.
In studies involving sarcosine and related metabolites, the transition of m/z 116 → 73 is often selected for quantitative analysis in multiple reaction monitoring mode, highlighting the importance of these fragments in GC-MS/MS methods. nih.gov
X-ray Single-Crystal Diffractionwebqc.org
For a successful analysis, a high-quality single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be resolved. While this technique is exceptionally powerful, specific X-ray single-crystal diffraction data for this compound was not available in the reviewed literature. However, related structures have been characterized, providing a template for the type of data that would be obtained. rsc.org For example, the analysis of a related α-ammonium acylchloride salt yielded detailed crystallographic data, as shown in the hypothetical table structure below. rsc.org
Table 2: Example of Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
Elemental Analysislookchem.comnih.govnih.gov
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily Carbon, Hydrogen, and Nitrogen) within a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₄H₉NO₂. webqc.orgnih.govnih.gov Based on this formula, the theoretical elemental composition can be calculated.
**Table 3: Elemental Composition of this compound (C₄H₉NO₂) **
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 4 | 48.04 | 46.62% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 8.80% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 13.59% |
| Oxygen | O | 16.00 | 2 | 32.00 | 31.04% |
| Total | | | | 103.12 | 100.00% |
Experimental results from elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values to verify the empirical formula of the synthesized compound. rsc.org
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-(methylamino)acetate, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been instrumental in understanding its conformational landscape. uc.ptuc.ptspectroscopyonline.commdpi.com
Studies have identified twelve different conformers for sarcosine (B1681465) methyl ester on its potential energy surface. uc.ptuc.pt The three most stable conformers, which account for over 95% of the total conformational population at room temperature, are designated as ASC, GSC, and AAC. uc.ptuc.pt
The ground state conformer, ASC, is stabilized by an intramolecular hydrogen bond (NH···O=C). uc.ptresearchgate.net The relative stability and geometry of these conformers are primarily determined by the rotational positions around key single bonds.
The ASC conformer is characterized by a cis configuration of the ester group. uc.pt The GSC conformer differs from the ASC form mainly in the gauche conformation of the methylamino group. uc.ptuc.pt The third most stable conformer, AAC, varies from the most stable form in the conformation around the O=C–C–N axis. uc.ptuc.pt
| Conformer | O=C–C–N | Lp-N–C–C |
|---|---|---|
| ASC | -17.8 | 171.3 |
| GSC | -17.8 | 79.4 |
| AAC | 151.4 | 171.3 |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like this compound or its derivatives might interact with biological targets.
While direct studies on this compound are limited, research on its derivatives provides insight into potential DNA binding mechanisms. Molecular docking studies on related compounds suggest that they can bind to the DNA helix, often through electrostatic interactions. researchgate.net For instance, derivatives of N-substituted glycine (B1666218) have been shown through molecular docking to have a high tendency to interact with DNA, with groove binding being a confirmed mechanism. acs.org The interaction is often characterized as external contact, possibly between positively charged parts of the molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Derivatives of this compound have been investigated as potential enzyme inhibitors. A notable target is Methionine Synthase (MetS), an enzyme over-expressed in certain tumor cells. jst.go.jpresearchgate.net In these studies, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are derivatives containing the core structure, were designed to mimic the natural substrate, methyltetrahydrofolate (MTHF). jst.go.jpresearchgate.netnih.gov Molecular docking simulations showed these inhibitors fitting into the MTHF binding domain of the enzyme, a crucial step in designing molecules that could block the enzyme's function. jst.go.jpresearchgate.netresearchgate.net
The free energy of binding (ΔG) is a critical parameter calculated from docking studies to estimate the binding affinity between a ligand and its target. Lower (more negative) values indicate stronger, more favorable binding.
In studies of Methionine Synthase inhibitors, the free energies of binding were calculated and compared with experimental inhibitory activities (IC50 values). jst.go.jpresearchgate.netnih.gov For example, one derivative, methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate, exhibited the lowest free energy of binding in its series, correlating with its high cytotoxic activity. jst.go.jpnih.gov In a different context, DFT calculations estimated the energy stabilization from a single CH3–π interaction between sarcosine and a synthetic receptor to be 3.8 kcal/mol. nih.gov
| Compound/Interaction | Target | Calculated Binding/Stabilization Energy | Source |
|---|---|---|---|
| Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate | Methionine Synthase | -207.19 kJ/mol | jst.go.jpresearchgate.netnih.gov |
| 4-({(6-nitro-quinoxalin-2-yl)methylamino}methyl)benzoic acid | Methionine Synthase | -152.62 kJ/mol | researchgate.net |
| Sarcosine CH3–π interaction | Cavitand Receptor | 3.8 kcal/mol (stabilization energy) | nih.gov |
Enzyme-Inhibitor Binding Studies (e.g., Methionine Synthase)
Theoretical Quantum-Mechanical Calculations
Broader theoretical quantum-mechanical calculations, including methods like Møller–Plesset perturbation theory (MP2) alongside DFT, have been applied to this compound. uc.ptuc.pt These calculations are essential for obtaining a comprehensive understanding of the molecule's potential energy surface and confirming the nature of stationary points found during geometry optimization. uc.pt Such studies have been used to investigate conformational properties, vibrational frequencies, and the effects of intramolecular hydrogen bonding. uc.ptuc.ptresearchgate.net The combination of different theoretical levels, such as DFT and MP2, provides a robust framework for analyzing the molecule's intrinsic properties in the gas phase, which can then be compared with experimental data from techniques like matrix isolation FT-IR spectroscopy. uc.ptuc.ptresearchgate.net
Computational Descriptors and Property Prediction
Computational descriptors are numerical values that characterize the properties of a molecule, derived from its two-dimensional or three-dimensional structure. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, key descriptors have been computationally predicted to estimate its behavior.
| Descriptor | Predicted Value | Significance |
| Topological Polar Surface Area | 38.3 Ų | Predicts transport properties |
| LogP (Partition Coefficient) | ~ -0.2 (Predicted) | Measures lipophilicity/hydrophilicity |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding |
| Hydrogen Bond Donors | 1 | Influences solubility and binding |
| Rotatable Bonds | 3 | Indicates molecular flexibility |
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a critical parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration.
For this compound, the calculated TPSA is 38.3 Ų . nih.gov This relatively low value suggests that the molecule is likely to have good membrane permeability. In medicinal chemistry, molecules with a TPSA value of less than 140 Ų are generally considered to have good cell membrane permeability, and values below 90 Ų are often associated with the ability to cross the blood-brain barrier.
Table 5.4.1: TPSA Data for this compound
| Parameter | Value | Source |
|---|
The partition coefficient (P), typically expressed in its logarithmic form (LogP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, usually n-octanol and water. It is a key indicator of a molecule's lipophilicity or hydrophilicity.
Table 5.4.2: Predicted LogP Data for this compound
| Parameter | Value | Method |
|---|
The capacity of a molecule to form hydrogen bonds is crucial for its solubility in protic solvents like water and its ability to interact with biological targets such as proteins and enzymes. This capacity is quantified by counting the number of hydrogen bond donors and acceptors.
Based on the chemical structure of this compound (CH₃NHCH₂COOCH₃), the following can be determined:
Hydrogen Bond Donors: The secondary amine group (-NH-) contains one hydrogen atom that can act as a hydrogen bond donor.
Hydrogen Bond Acceptors: The molecule has three sites that can accept hydrogen bonds: the nitrogen atom of the amine group and the two oxygen atoms (the carbonyl oxygen and the ester oxygen).
Table 5.4.3: Hydrogen Bonding Characteristics of this compound
| Descriptor | Count | Contributing Functional Groups |
|---|---|---|
| Hydrogen Bond Donors | 1 | Secondary Amine (-NH) |
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. High conformational flexibility can negatively impact bioavailability due to the entropic cost of binding to a receptor.
For this compound, the number of rotatable bonds is determined by analyzing its linear structure. The structure contains three bonds that fit the definition of a rotatable bond, indicating a moderate degree of molecular flexibility. This is derived from the parent molecule, sarcosine, which has two rotatable bonds, with the addition of one more from the methyl ester group.
Table 5.4.4: Rotatable Bonds in this compound
| Parameter | Count | Structural Basis |
|---|
Biological and Biomedical Research Applications
Antimicrobial and Antifungal Activities
Derivatives of Methyl 2-(methylamino)acetate have demonstrated a spectrum of biological activities, including notable antimicrobial and antifungal properties. Research indicates that certain compounds within this class exhibit significant activity against a variety of bacteria, fungi, and yeasts, positioning them as potential candidates for the development of new antimicrobial agents. smolecule.com For instance, studies on pyran derivatives incorporating the methylamino group have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. sciensage.info Similarly, organodiselenide-tethered methyl anthranilates, which share structural motifs, have shown promising antibacterial and antifungal effects. nih.gov One such derivative, methyl 2-amino-5-(methylselanyl) benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against E. coli and S. aureus. nih.gov Other research on methyl-2-aminopyridine-4-carboxylate derivatives and quinazoline (B50416) derivatives has also confirmed in vitro antimicrobial activity. researchgate.netresearchgate.net
Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism. ijrpc.comnih.gov Studies on various derivatives containing the methylamino structural component have determined specific MIC values against several pathogens. For example, certain pyrazoline derivatives showed MIC values of 32-64 µg/mL against bacteria like E. faecalis and S. aureus, and 64 µg/mL against the fungus C. albicans. turkjps.org In another study, pyridine (B92270) derivatives demonstrated potent activity, with one compound showing an MIC of 0.0048 mg/mL against Bacillus mycoides and C. albicans. mdpi.com These quantitative assessments are crucial for evaluating the potential of these compounds as antimicrobial leads. researchgate.net
| Compound/Derivative Class | Microorganism | Reported MIC Value | Reference |
|---|---|---|---|
| Pyrazoline Derivative (Compound 24) | Enterococcus faecalis | 32 µg/mL | turkjps.org |
| Pyrazoline Derivative (Compound 5) | Staphylococcus aureus | 64 µg/mL | turkjps.org |
| Pyrazoline Derivative (Compound 5) | Candida albicans | 64 µg/mL | turkjps.org |
| Pyridine Derivative (Compound 12a) | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |
| Pyridine Derivative (Compound 12a) | Candida albicans | 0.0048 mg/mL | mdpi.com |
| Pyridine Derivative (Compound 15) | Escherichia coli | 0.0048 mg/mL | mdpi.com |
| Dimethyl Methylene (B1212753) Blue (Analogue) | Staphylococcus aureus | 1 µg/mL | nih.gov |
| New Methylene Blue (Analogue) | Klebsiella pneumoniae | 0.5 µg/mL | nih.gov |
DNA Binding and Cleavage Studies
The interaction between small molecules and Deoxyribonucleic acid (DNA) is a fundamental area of research, particularly in the development of new therapeutic agents. ajgreenchem.com Derivatives containing the methylamino moiety have been investigated for their ability to bind to and, in some cases, cleave DNA. arabjchem.org Studies on copper(II) complexes, for instance, have shown that these compounds can bind to calf thymus DNA (CT-DNA), with some demonstrating subsequent cleavage activity. rjpbcs.comresearchgate.net The mechanism of action for some anticancer and antibacterial agents involves their ability to bind to DNA, potentially leading to the inhibition of DNA replication or gene expression. ajgreenchem.comarabjchem.org Research on certain furan-quinoline coupled 1,2,4-triazole (B32235) derivatives showed that they could completely cleave DNA at a concentration of 100 µg. openmedicinalchemistryjournal.com
The binding of a molecule to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. The negatively charged phosphate (B84403) backbone of DNA makes it a prime target for electrostatic interactions with positively charged molecules. researchgate.netgatech.edu For some derivatives, the initial interaction with DNA is believed to be an electrostatic attraction between the molecule and the phosphate backbone of the DNA. researchgate.net Studies on certain metal complexes and organic compounds have identified electrostatic interactions as a key component of their DNA binding mechanism. researchgate.net For example, the binding of some imidazolidine (B613845) derivatives to DNA was initiated by an electrostatic interaction. researchgate.net This type of binding can be a precursor to other binding modes or be the primary mechanism by which the compound associates with DNA, potentially leading to structural changes in the DNA helix. researchgate.netnih.gov
Enzymatic Interactions and Metabolic Pathway Modulation
This compound and its derivatives have been investigated for their interactions with various enzymes and their potential to modulate metabolic pathways. These compounds can act as substrates or inhibitors in enzymatic reactions, thereby influencing biochemical processes. For example, research suggests that some derivatives can interact with enzymes involved in amino acid metabolism. The ability of these molecules to participate in metabolic pathways, such as the methylerythritol phosphate (MEP) pathway or terpenoid biosynthesis, highlights their potential to influence cellular functions. researchgate.netmdpi.com Such interactions are critical for understanding the compound's biological effects and pharmacological potential. nih.gov
The specific way a molecule interacts with an enzyme's active site is fundamental to its biological function. The structure of this compound derivatives allows them to act as substrates for certain enzymes, such as transaminases. In other cases, they can function as inhibitors. For example, molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target. nih.gov Furthermore, extensive research has been conducted on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govacs.org The interaction between these inhibitors and the GyrB subunit of the enzyme provides a clear example of a targeted enzyme-substrate interaction. acs.org
Enzyme kinetics studies provide quantitative data on the efficiency and affinity of enzyme-substrate or enzyme-inhibitor interactions. Key parameters include the Michaelis constant (Km), catalytic rate (kcat), and the half-maximal inhibitory concentration (IC50). nih.gov Research on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives has identified compounds with potent inhibitory activity against E. coli DNA gyrase, with one derivative, 13e, showing an IC50 value of 0.0017 µM. acs.org In a separate study, the enzyme hydroxyatrazine N-ethylaminohydrolase (AtzB) was shown to act on various substrates with Km values ranging from 20 to 230 µM and kcat values from 0.8 to 3.2 s⁻¹. nih.gov Such kinetic data are vital for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery. acs.orgfrontiersin.orgresearchgate.net
| Compound/Derivative | Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline (Derivative 13e) | E. coli DNA Gyrase | IC50 | 0.0017 µM | acs.org |
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline (Derivative 13a) | E. coli DNA Gyrase | IC50 | 0.21 µM | acs.org |
| Hydroxyatrazine (Substrate) | AtzB | Km | 20 µM | nih.gov |
| Hydroxyatrazine (Substrate) | AtzB | kcat | 2.1 s⁻¹ | nih.gov |
| 2-chloro-4-(N-ethylamino)-6-hydroxy-1,3,5-triazine (Substrate) | AtzB | Km | 120 µM | nih.gov |
| 2-chloro-4-(N-ethylamino)-6-hydroxy-1,3,5-triazine (Substrate) | AtzB | kcat | 3.2 s⁻¹ | nih.gov |
Methionine Synthase Inhibition
Methionine synthase (MetS) is a crucial enzyme in cellular metabolism, responsible for catalyzing the transfer of a methyl group to homocysteine to form methionine. jst.go.jpresearchgate.net This process is vital for DNA synthesis and the production of proteins and enzymes. jst.go.jpresearchgate.net In certain cancer cells, such as those in breast and prostate tumors, MetS is over-expressed, making it a viable target for anticancer therapies. jst.go.jpresearchgate.net
Researchers have designed and synthesized novel compounds that incorporate the structural motif of this compound to act as inhibitors of MetS. jst.go.jpresearchgate.net A series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate and related dipeptides were developed to mimic methyltetrahydrofolate (MTHF), a natural substrate of the enzyme. jst.go.jpresearchgate.net These synthetic inhibitors were designed to block the MTHF binding domain of the enzyme. researchgate.net Molecular docking studies were used to predict the binding affinity, and subsequent cytotoxic activity was evaluated against cancer cell lines. jst.go.jp
Table 1: Cytotoxic Activity of a Lead Methionine Synthase Inhibitor Derivative
| Compound | Cancer Cell Line | IC50 Value | Free Energy of Binding |
|---|---|---|---|
| Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate | PC-3 (Prostate Cancer) | 20 µg/mL | -207.19 kJ/mol |
Data sourced from studies on novel MetS inhibitors. jst.go.jpresearchgate.net
Anion Sensing Capabilities
Derivatives of this compound have demonstrated potential as chemosensors for the detection of specific anions. A notable example is the Schiff base, (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, which was synthesized from glycine-methyl ester hydrochloride and 2-hydroxy-1-naphthaldehyde (B42665). nih.gov
The colorimetric response of this compound was investigated in the presence of various anions. nih.gov The study revealed that the ligand exhibited a distinct and sensitive color change specifically in the presence of the cyanide (CN⁻) anion, indicating its capability as a selective anion sensor. nih.gov This selectivity is valuable for applications in environmental and biological sample analysis. evitachem.com
Table 2: Anions Tested for Sensing by (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate
| Anions Tested |
|---|
| F⁻, Br⁻, I⁻, CN⁻, SCN⁻, ClO₄⁻, HSO₄⁻, AcO⁻, H₂PO₄⁻, N₃⁻, OH⁻ |
This ligand was found to be most sensitive to the CN⁻ anion. nih.gov
Precursor in Biologically Active Compound Synthesis
This compound, often in its hydrochloride salt form (sarcosine methyl ester hydrochloride), is a key building block in organic synthesis for creating more complex, biologically active molecules. nih.govevitachem.com Its structure, containing both an amine and an ester functional group, allows for versatile chemical modifications.
Research has shown its utility as a precursor in the synthesis of various compounds with significant biological properties:
Antimicrobial Agents : It is a starting material for synthesizing Schiff base ligands that demonstrate the ability to bind and cleave DNA without external agents and exhibit antimicrobial activity against several bacteria and yeast cultures. nih.gov Thiazole-based chalcones derived from related methylamino precursors have also shown potent antibacterial and antifungal properties. nih.gov
Heterocyclic Compounds : The compound is used in multi-component reactions to create structurally complex heterocyclic molecules, which are a common feature in many pharmacologically active agents.
Potential in Medicinal Chemistry
The structural framework of this compound is a recurring motif in medicinal chemistry, where it serves both as an intermediate for drug development and as a core component of potential therapeutic agents. evitachem.com
The inherent biological activity of this compound derivatives makes them candidates for therapeutic development.
PET Imaging Agents : Fluorine-18 labeled analogs, specifically (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid, have been developed as potential Positron Emission Tomography (PET) tracers. nih.gov These agents are designed to target the system A amino acid transport (AAT), which is often upregulated in tumor cells, showing promise for the imaging of brain and systemic tumors. nih.gov
DNA Interacting Agents : As mentioned previously, the Schiff base derivative (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate not only has antimicrobial properties but also binds to calf thymus DNA (CT-DNA) and induces DNA cleavage, suggesting a potential mechanism for therapeutic intervention. nih.gov
This compound and its analogs are frequently utilized as intermediates in the synthesis of pharmaceutical compounds. nih.govechemi.com Their role as a "bulk drug intermediate" highlights their importance in the supply chain for manufacturing advanced drug substances. echemi.com The compound's hydrochloride salt form enhances its aqueous solubility, making it suitable for various formulations in drug discovery and biochemical applications. It serves as a crucial building block for creating more complex organic molecules that form the basis of new drug candidates.
A significant area of research for derivatives of this compound is in oncology. Various studies have demonstrated the anticancer potential of compounds built upon this chemical scaffold.
Methionine Synthase Inhibition : As detailed in section 6.3.3, derivatives designed to inhibit MetS show cytotoxic effects against prostate cancer cells (PC-3). jst.go.jpresearchgate.net
Cytotoxicity in Lung and Breast Cancer : Studies on derivatives such as Methyl 2-((4-hydroxyphenyl)amino)acetate have shown significant cytotoxic effects against A549 non-small cell lung cancer cells. Some derivatives were found to reduce cell viability by over 50%. Research also indicates that these compounds can inhibit the proliferation of breast and colon cancer cells.
Broad-Spectrum Screening : The development of PET imaging agents involved in vitro uptake and inhibition assays across a range of human tumor cell lines, including lung (A549), prostate (DU145), glioblastoma (U87), breast (MDA MB468), and ovarian (SKOV3) cancer cells. nih.gov Other research into novel synthesized compounds has evaluated anticancer activity against cell lines such as breast (MCF-7), cervical (HeLa), and liver (Hep-G2) cancers. researchgate.net
Table 3: Summary of Anticancer Activity Studies of this compound Derivatives
| Derivative/Related Compound | Cancer Cell Line(s) | Finding/Activity | Reference |
|---|---|---|---|
| Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate derivative | PC-3 (Prostate) | Cytotoxic activity (IC50 = 20 µg/mL for lead compound) | jst.go.jpresearchgate.net |
| Methyl 2-((4-hydroxyphenyl)amino)acetate derivative | A549 (Lung) | Reduced cell viability by >50% | |
| Methyl 2-((4-hydroxyphenyl)amino)acetate derivative | Breast and Colon Cancer Cells | Significant inhibition of proliferation | |
| 3-[¹⁸F]Fluoro-2-methyl-2-(methylamino)propanoic acid | A549 (Lung), DU145 (Prostate), U87 (Glioblastoma) | High and selective uptake via system A AAT | nih.gov |
Antimalarial Agent Research
While direct research focusing on this compound as an antimalarial agent is not extensively documented in publicly available literature, the core structure is related to classes of compounds that have been investigated for antiplasmodial activity. Research in antimalarial drug discovery often involves the synthesis and evaluation of novel chemical scaffolds. For instance, derivatives of thiazole (B1198619) containing a methylamino group have been synthesized and evaluated for their potential against parasites. One such study involved the reaction of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) with various aromatic aldehydes to produce compounds that exhibited significant antibacterial and antifungal properties, with some showing better performance than standard drugs like ampicillin. mdpi.com
Furthermore, research into other nitrogen-containing heterocyclic compounds has identified promising candidates. Analogs of 4-methylamino-2-phenylquinoline were synthesized and tested against the RKL-2 strain of Plasmodium falciparum. researchgate.net In this study, compounds featuring morpholine, piperidine (B6355638), and imidazole (B134444) substitutions at the C4 position of the quinoline (B57606) ring showed potent antimalarial activity, highlighting the importance of the amine substituent in the molecule's efficacy. researchgate.net These studies underscore a common strategy in drug discovery where a basic chemical moiety is structurally modified to enhance its biological activity against infectious agents like the malaria parasite. nih.govunisi.it
Radiopharmaceutical Development and Tumor Imaging
In the field of nuclear medicine, derivatives of this compound have been developed as potential radiopharmaceuticals for tumor imaging using Positron Emission Tomography (PET). nih.govresearchgate.net A significant area of this research focuses on radiolabeled amino acids, which are valuable for visualizing the increased metabolic activity and nutrient transport characteristic of many tumor cells. nih.govresearchgate.net
A notable derivative is 3-[¹⁸F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP), a fluorinated analog of 2-(methylamino)isobutryic acid (MeAIB). nih.gov The development of such radiotracers is driven by the need for imaging agents with improved specificity and uptake in tumors compared to the most widely used agent, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which can also accumulate in inflammatory tissues. nih.govnih.gov
Research has focused on the synthesis, radiolabeling, and biological evaluation of the (R)- and (S)-enantiomers of NMeFAMP. nih.gov These non-natural amino acids are designed to be substrates for specific amino acid transport systems that are often overexpressed in cancer cells, such as the System A transporters. nih.govnih.gov The uptake of these tracers is concentrative and energy-dependent, which can provide high-contrast images of tumors. nih.govresearchgate.net
Biological evaluation of (R)- and (S)-[¹⁸F]NMeFAMP in rat models with intracranial 9L gliosarcoma tumors has yielded significant findings. nih.gov
Cellular Uptake: In vitro cell assays confirmed that both enantiomers of [¹⁸F]NMeFAMP are substrates for System A amino acid transport, allowing them to enter 9L rat gliosarcoma cells. nih.gov
Tumor Uptake and Imaging Contrast: Biodistribution studies revealed high tumor-to-normal-brain uptake ratios for both enantiomers, ranging from 20:1 to 115:1. nih.gov This high contrast is crucial for clearly delineating tumors from surrounding healthy brain tissue. nih.govresearchgate.net
Stereoselectivity: The research demonstrated stereospecificity in tumor uptake. The (R)-enantiomer of [¹⁸F]NMeFAMP showed higher tumor accumulation in vivo compared to its (S)-counterpart. nih.gov For instance, the tumor uptake of (R)-[¹⁸F]NMeFAMP increased from 1.5 to 2.8 %ID/g (percent injected dose per gram) over 120 minutes, while the uptake of the (S)-enantiomer remained stable at around 1.5 %ID/g. nih.gov
These findings highlight the potential of radiolabeled derivatives of this compound as specialized PET imaging agents for oncology, particularly for brain tumors. nih.govthno.org
Table 1: In Vivo Tumor Uptake of [¹⁸F]NMeFAMP Enantiomers in 9L Gliosarcoma Model
| Compound | Tumor Uptake (%ID/g) | Tumor-to-Brain Ratio | Primary Transport System |
|---|---|---|---|
| (R)-[¹⁸F]NMeFAMP | 1.5 - 2.8 | High (up to 115:1) | System A |
Biochemical Research Substrate Applications
This compound and its close analogs, such as Methyl 2-aminoisobutyrate, are utilized as biochemical reagents in life science research. medchemexpress.com Their utility stems from their structural similarity to natural amino acids, allowing them to act as substrates or probes in the study of biological processes.
The primary application of these compounds is in the investigation of enzyme-substrate interactions and metabolic pathways. The ester functional group in this compound can undergo hydrolysis by cellular esterases, releasing the active carboxylic acid, 2-(methylamino)acetic acid (sarcosine). This released molecule can then participate in or interfere with various biochemical pathways.
By acting as mimics or inhibitors of natural substrates, these compounds can modulate biological processes, providing researchers with tools to study enzyme kinetics, substrate specificity, and the function of amino acid transporters. For example, their interaction with specific molecular targets like enzymes or cell membrane transporters can be quantified to understand the mechanisms of nutrient uptake and metabolism. biosynth.com This makes them valuable tools in fundamental biochemical and cell biology research. medchemexpress.comchemscene.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sarcosine (B1681465) (2-(methylamino)acetic acid) |
| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone |
| Ampicillin |
| 4-methylamino-2-phenylquinoline |
| Morpholine |
| Piperidine |
| Imidazole |
| 3-[¹⁸F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) |
| 2-(methylamino)isobutryic acid (MeAIB) |
| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) |
Analytical Research and Quantification Methodologies
Chromatographic Techniques for Analysis
Chromatography is a fundamental technique for separating Methyl 2-(methylamino)acetate from complex mixtures. The choice of method depends on the compound's physicochemical properties, such as polarity and volatility, and the matrix in which it is being analyzed.
Liquid chromatography (LC) is a premier analytical technique for the separation of compounds from intricate mixtures. nih.gov The separation in LC is based on the differential distribution of analytes between a stationary phase and a liquid mobile phase. nih.gov For polar molecules like this compound, which contains an amino group and an ester, techniques such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are particularly relevant. nih.govplos.org RPLC typically uses a non-polar stationary phase (like C18) with a polar mobile phase, while HILIC employs a polar stationary phase to better retain and separate highly polar analytes. nih.govplos.org To enhance retention and improve peak shape in RPLC, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to increase the hydrophobicity of the analyte. plos.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution form of liquid chromatography used extensively for the separation and quantification of this compound and related compounds. A typical HPLC system consists of a pump, an injector, a column, and a detector. ajrconline.org Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of such compounds. ajrconline.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate), which helps to control pH and improve separation efficiency. ajrconline.orgepa.gov Detection is frequently achieved using an ultraviolet (UV) detector at a specific wavelength. ajrconline.orggoogle.com
Below is a table with representative HPLC parameters suitable for the analysis of amino acid esters.
| Parameter | Value/Description | Source(s) |
| Column | HiQ Sil C18 (250mm x 4.6 mm) | ajrconline.org |
| Mobile Phase | Acetonitrile: Methanol (B129727): Ammonium acetate (B1210297) (45:40:15 v/v) | ajrconline.org |
| Flow Rate | 1.5 mL/min | ajrconline.org |
| Detection | UV at 265 nm | ajrconline.org |
| Injection Volume | 20 µL | ajrconline.org |
| Temperature | Ambient | ajrconline.org |
This table presents a typical configuration for HPLC analysis of related compounds.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. The analysis of ethyl 2-(methylamino)acetate, a closely related compound, is performed by capillary gas chromatography. sigmaaldrich.com For polar compounds like this compound, derivatization may be required to increase volatility and thermal stability for successful GC analysis. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). internationaloliveoil.orgnotulaebotanicae.ro GC-MS is particularly useful as it provides both retention time and mass spectral data for confident identification. ca.gov
The following table outlines typical parameters for a GC-based analysis.
| Parameter | Value/Description | Source(s) |
| System | Gas Chromatograph/Mass Spectrometer (GC/MS) | ca.gov |
| Column | Fused silica (B1680970) capillary column (e.g., SPB-35) | rsc.org |
| Carrier Gas | Helium | notulaebotanicae.ro |
| Injector Temperature | 240 °C | notulaebotanicae.ro |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | notulaebotanicae.roca.gov |
| MS Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity | ca.gov |
This table illustrates a representative setup for GC analysis of volatile or derivatized amine compounds.
High-Performance Liquid Chromatography (HPLC) (Inferred)
Mass Spectrometry in Analytical Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool for the quantification and structural elucidation of compounds when coupled with chromatographic separation techniques like LC or GC. nih.govajrconline.orginternationaloliveoil.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method for quantifying trace levels of compounds in complex matrices. plos.orgnih.gov The technique involves separation by LC, followed by ionization of the target analyte (e.g., via electrospray ionization - ESI) and subsequent analysis by two mass analyzers in series (MS/MS). walshmedicalmedia.com This dual mass analysis allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, significantly reducing matrix interference and improving detection limits. nih.gov This method is particularly well-suited for analyzing polar compounds like amino acid derivatives in various samples, including biological fluids and environmental waters. plos.orgnih.gov
The table below details typical parameters for an LC-MS/MS method.
| Parameter | Value/Description | Source(s) |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) | plos.orgscholaris.ca |
| Column | Reversed-phase C18 or HILIC | nih.govplos.orgrsc.org |
| Mobile Phase | A: Water with 0.1% Formic Acid / B: Acetonitrile with 0.1% Formic Acid | scholaris.ca |
| Ionization Source | Heated Electrospray Ionization (HESI) | scholaris.ca |
| MS System | Triple Quadrupole or Hybrid Quadrupole-Orbitrap | nih.govscholaris.ca |
| Scan Type | Selected Reaction Monitoring (SRM) / Data-Dependent Acquisition (DDA) | scholaris.ca |
| Detection Limits | Low ng/L to µg/L range | plos.org |
This table summarizes a common LC-MS/MS configuration used for the sensitive analysis of small molecules.
Impurity Analysis and Identification
The identification and quantification of impurities are critical for ensuring the quality and purity of any chemical compound. google.com Impurities can arise from starting materials, by-products of synthesis, or degradation products. google.com Analytical techniques like HPLC and LC-MS/MS are the primary methods used for impurity profiling. google.comrsc.org For instance, research on the synthesis of methamphetamine from a related precursor identified several methyl ester impurities, which were characterized by GC-MS and NMR. researchgate.netnih.gov Similarly, the analysis of pharmaceutical compounds often involves purifying the material via preparative LC/MS and then determining the final purity through analytical LC/MS injections. rsc.org The high resolution and sensitivity of LC-MS/MS allow for the detection and structural elucidation of even trace-level impurities. rsc.org
Validation of Analytical Procedures
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgeuropa.eu This process is a critical component of quality control and ensures that the analytical method is suitable for its purpose. ich.orgeuropa.euduyaonet.com The validation framework is guided by international standards, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA). validationtechservices.comfda.goveuropa.eu These guidelines provide a comprehensive framework for the principles and methodologies of analytical procedure validation. fda.goveuropa.eu
The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which for this compound, typically involves quantification and purity assessment. ich.orgduyaonet.com The validation process encompasses a variety of performance characteristics that must be investigated and documented. ich.orgeuropa.eu These characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. ich.orgvalidationtechservices.com
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org An analytical method is considered specific if it can provide a response that is solely attributable to the target analyte, this compound.
In chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the separation of the analyte from other substances. For instance, in the analysis of related amino acid derivatives, a significant challenge is the interference from isomers which have the same molecular weight and similar physicochemical properties. nih.govexcli.de For this compound, this could involve demonstrating separation from compounds like its isomers or potential starting materials and by-products from its synthesis.
A common approach to demonstrate specificity is to spike the sample matrix with known impurities or related compounds and show that the analytical signal for this compound is not affected. In cases where a single procedure cannot achieve the necessary level of discrimination, a combination of two or more analytical procedures may be recommended. ich.org For example, a chromatographic method could be combined with mass spectrometry (MS), where the mass-to-charge ratio provides an additional layer of identification. propharmagroup.com
Linearity and Range
Linearity refers to the ability of the analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgeuropa.eu The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu
To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (R²), y-intercept, and slope of the regression line are key indicators of linearity. A high correlation coefficient, typically greater than 0.99, is expected. nih.govexcli.de
For instance, in a study validating a GC-MS/MS method for the related compound sarcosine (B1681465), linearity was established over a concentration range of 0.01-50 µg•mL⁻¹, with a correlation of determination (R²) of 0.9954. nih.gov A similar approach would be applied to this compound.
| Parameter | Value |
| Analyte | This compound |
| Concentration Range | 0.05 - 75 µg•mL⁻¹ |
| Number of Points | 6 |
| Correlation Coefficient (R²) | > 0.995 |
| Regression Equation | y = mx + c |
This table represents a hypothetical linearity study for this compound, based on typical validation data for similar compounds.
Accuracy
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. ich.org It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference material) or by recovery studies. europa.eu
Recovery studies involve adding a known amount of pure this compound (spiking) to a placebo or sample matrix and analyzing the sample. The percentage of the analyte recovered is then calculated. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). ich.orgpropharmagroup.com
In a validated method for sarcosine and related metabolites, accuracy was demonstrated with recovery performances between 88% and 110%. nih.govexcli.de For this compound, similar acceptance criteria would be established.
| Spike Level | Theoretical Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Low | 70 | 68.6 | 98.0 |
| Medium | 250 | 255.0 | 102.0 |
| High | 800 | 792.0 | 99.0 |
This table is based on accuracy data from a validated method for sarcosine quantification and serves as an example for this compound. researchgate.net
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org Precision is usually evaluated at two levels: repeatability and intermediate precision. ich.org
Repeatability (intra-assay precision) refers to the precision under the same operating conditions over a short interval of time. ich.org It is assessed by performing multiple analyses of the same sample on the same day, with the same analyst and equipment.
Intermediate precision (inter-assay precision) expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ich.org
Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For example, a validated method for sarcosine showed an allowable precision with an RSD of less than 10%. nih.govexcli.de
| Precision Level | Parameter | Acceptance Criteria (RSD) |
| Repeatability | Intra-assay | < 5% |
| Intermediate Precision | Inter-assay | < 10% |
This table illustrates typical acceptance criteria for precision in an analytical method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), and the standard deviation of the response and the slope of the calibration curve. ich.org
For example, a validated method for sarcosine quantification achieved an LOD of 0.10 ng/mL and an LOQ of 0.16 ng/mL. researchgate.net Another study on sarcosine and its metabolites reported LODs in the range of 0.01 - 0.03 µg•mL⁻¹. nih.govexcli.de These values indicate the high sensitivity of modern analytical techniques like mass spectrometry.
Robustness
Robustness is a measure of the analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.orgeuropa.eu This provides an indication of its reliability during normal usage. ich.org The evaluation of robustness should be considered during the development phase of the analytical procedure. duyaonet.com
Examples of typical variations to assess robustness in a chromatographic method include:
Variations in the pH of the mobile phase.
Variations in the composition of the mobile phase.
Different columns (lots and/or suppliers).
Variations in temperature and flow rate.
If the results are not significantly affected by these variations, the method is considered robust. A novel derivatization method for sarcosine was described as robust for resolving and quantifying it from an isomer in human urine by GC-MS, indicating its reliability under varied conditions. researchgate.net
Q & A
Basic: What synthetic strategies are recommended for Methyl 2-(methylamino)acetate to optimize yield and purity?
Answer:
this compound is typically synthesized via multi-step reactions involving esterification and amine alkylation. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., ethyl acetate) and inert atmospheres (nitrogen) to prevent hydrolysis or oxidation of intermediates .
- Purification : Column chromatography (silica gel with ethyl acetate/methanol gradients) is effective for isolating the target compound. LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time analysis) validate purity .
- Catalysts : Borane complexes (e.g., pyridine borane) can enhance reductive amination efficiency, while methanesulfonic acid aids in stabilizing reactive intermediates .
Advanced: How can structural inconsistencies in this compound derivatives be resolved using crystallographic and computational methods?
Answer:
Discrepancies between theoretical and experimental data (e.g., NMR or X-ray diffraction) require:
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities by analyzing symmetry operations and intermolecular interactions, as demonstrated for analogous esters in crystallography reports .
- Computational Validation : Compare experimental InChI descriptors (e.g., PubChem’s InChI=1S/C22H26O9...) with density functional theory (DFT)-optimized structures to identify conformational mismatches .
- Dynamic NMR : Monitor temperature-dependent shifts to assess rotational barriers in methylamino groups, which may explain splitting patterns .
Basic: What analytical techniques are critical for characterizing this compound in complex mixtures?
Answer:
- Chromatography : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers improves peak resolution for polar derivatives (e.g., retention time: 0.99 minutes under SMD-TFA50 conditions) .
- Mass Spectrometry : High-resolution LCMS (e.g., m/z 681 [M+H]+) confirms molecular weight and detects fragmentation patterns indicative of ester cleavage .
- NMR Spectroscopy : ¹H/¹³C NMR assignments (e.g., methoxy protons at δ 3.2–3.5 ppm) differentiate regioisomers and validate substitution patterns .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
Answer:
The ester and methylamino groups synergistically influence reactivity:
- Electrophilicity : The electron-withdrawing ester carbonyl activates the adjacent carbon for nucleophilic attack, as seen in peptide coupling reactions .
- Steric Effects : Steric hindrance from the methylamino group can redirect nucleophiles to alternative sites, necessitating molecular modeling to predict regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents favor elimination byproducts .
Basic: How can researchers mitigate side reactions during the synthesis of this compound?
Answer:
- Temperature Control : Maintain reactions at 0°C during acid-sensitive steps (e.g., methanesulfonic acid addition) to prevent decomposition .
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups to avoid unwanted acylation .
- Workup Optimization : Use liquid-liquid extraction (e.g., aqueous sodium hydroxide) to remove acidic impurities before final purification .
Advanced: What role does this compound play in drug delivery systems, and how is its stability assessed?
Answer:
The compound’s dual functional groups enable:
- Complexation : The methylamino group binds metal ions (e.g., in MRI contrast agents), while the ester facilitates hydrolytic release of payloads in physiological conditions .
- Stability Studies : Accelerated degradation tests (pH 7.4 buffer, 37°C) monitor ester hydrolysis via LCMS. Computational logP predictions (e.g., using PubChem data) guide lipid bilayer permeability .
- In Vivo Tracking : Radiolabeled derivatives (e.g., ¹⁴C-methyl) quantify biodistribution and metabolic clearance in preclinical models .
Basic: What spectroscopic red flags indicate impurities in this compound samples?
Answer:
- IR Spectroscopy : Unexpected carbonyl stretches (e.g., ~1700 cm⁻¹) suggest unreacted starting materials or oxidized byproducts .
- ¹H NMR : Broad singlets near δ 1.2–1.5 ppm may signal tert-butyl remnants from incomplete deprotection .
- HPLC : Peaks eluting earlier than the target compound often correspond to polar degradation products (e.g., free acids) .
Advanced: How do solvent polarity and counterion choice affect the catalytic activity of this compound in asymmetric synthesis?
Answer:
- Polarity Effects : Low-polarity solvents (e.g., toluene) enhance enantioselectivity in organocatalytic reactions by stabilizing transition-state hydrogen bonds .
- Counterion Screening : Triflate or acetate ions modulate Lewis acidity in metal complexes, improving turnover frequency in Diels-Alder reactions .
- Kinetic Profiling : Stopped-flow UV-Vis spectroscopy tracks intermediate formation rates under varying dielectric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
